8-Amino-Inosine 8-Amino-Inosine
Brand Name: Vulcanchem
CAS No.: 13389-16-7
VCID: VC21091999
InChI: InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19)
SMILES: C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol

8-Amino-Inosine

CAS No.: 13389-16-7

Cat. No.: VC21091999

Molecular Formula: C10H13N5O5

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-Inosine - 13389-16-7

Specification

CAS No. 13389-16-7
Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
IUPAC Name 8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19)
Standard InChI Key OBCXRIVPFSZZSN-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=O)C2=C(N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O
SMILES C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC(=O)C2=C(N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator